3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Overview
Description
“3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound with the CAS Number: 1258640-29-7. It has a molecular weight of 166.23 and its IUPAC name is 3-ethyl-5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyridin-6-ylamine . The compound is stored at 4 degrees Celsius and has a purity of 95%. It is in the form of oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14N4/c1-2-7-10-11-8-4-3-6(9)5-12(7)8/h6H,2-5,9H2,1H3 . This code provides a unique representation of the molecule’s structure.
Scientific Research Applications
Molecular and Crystal Structure Analysis
A study on a structurally related compound, 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, highlighted its unique molecular and crystal structure when crystallized from ethanol. This research provides essential insights into the crystallography of triazolopyridine derivatives, indicating potential applications in developing new materials with specific optical or structural properties (Dolzhenko et al., 2011).
Novel Synthesis Routes
Research into the synthesis of new pyrido[4,3-e][1,2,4]triazolo-[5,1-c][1,2,4]triazin-6(7H)-ones showcases innovative approaches to creating triazolopyridine derivatives. This indicates the compound's versatility and potential in synthesizing new chemical entities for various applications, including pharmaceuticals and agrochemicals (Mawlood et al., 2020).
Antimicrobial Activity
Another dimension of research involves evaluating triazolopyridine derivatives for antimicrobial properties. Studies have synthesized novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, demonstrating their potential antimicrobial activity. This suggests that derivatives of 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine could be explored for developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Drug Lead Development
Research on functionalized building blocks based on tetrahydro[1,2,4]triazolo[4,3-a]pyridine and tetrahydro[1,2,4]triazolo[1,5-a]pyridine cores indicates their utility as privileged motifs for lead-like compound design in drug development. This highlights the potential of this compound derivatives in the development of novel anti-diabetes drug leads by stimulating glucagon-like peptide-1 (GLP-1) secretion (Mishchuk et al., 2016).
Safety and Hazards
The safety information available for “3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine” indicates that it has the following hazard statements: H302, H315, H318, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .
Future Directions
The future directions of “3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine” and related compounds could involve further exploration of their potential applications in drug design. For example, 1,2,4-triazolo[1,5-a]pyrimidines have been proposed as possible surrogates of the purine ring, bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . Their metal-chelating properties have also been exploited to generate candidate treatments for cancer and parasitic diseases .
Properties
IUPAC Name |
3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-2-7-10-11-8-4-3-6(9)5-12(7)8/h6H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDICHKCDDISACA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1CC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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